5-[4-(4-氯苯基)哌嗪-1-羰基]吡啶-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is not specified in the available literature.科学研究应用
抗惊厥特性
对类似抗惊厥化合物的研究,例如 1-[6-(4-氯-2-甲苯基)吡啶嗪-3-基]哌啶-4-醇和 1-[6-(4-氯苯基)-1,2,4-三嗪-3-基]哌啶-4-醇,提供了对这些化合物结构和电子性质的见解。X 射线衍射结果表明这些结构中的临界取向和明显的离域,表明在开发抗惊厥药物中具有潜在意义 (Georges 等,1989).
多巴胺 D4 选择性拮抗剂
化合物 3-([4-(4-氯苯基)哌嗪-1-基]-甲基)-1H-吡咯并-2, 3-β-吡啶,一种多巴胺 D4 选择性拮抗剂,已被研究为治疗精神分裂症的潜在药物。其代谢在不同物种中得到研究,揭示了 N-脱烷基化和一种新型巯基酸加合物的形成,证明了其药理潜力 (Zhang 等,2000).
抗癌特性
基于 5-(4-氯苯基)-1,3,4-噻二唑的化合物,其特征在于取代的哌嗪,已显示出对癌细胞系的高细胞毒性。它们诱导癌细胞凋亡细胞死亡的能力突出了它们作为抗癌剂的潜力 (El-Masry 等,2022).
结构研究
相关化合物的结构研究,例如 1-[4-(2,2-二苯乙酰)哌嗪-1-基]-3-丁烯-2-醇,提供了对晶体结构和分子间相互作用的见解,这对于理解这些化合物的药理特性至关重要 (Miyata 等,2004).
羰基化反应
N-(2-吡啶基)哌嗪与一氧化碳和乙烯的反应,由铑催化,涉及 C-H 键的脱氢和羰基化。这项研究表明在合成复杂分子中具有潜在的合成应用 (Ishii 等,1997).
作用机制
Target of Action
Similar compounds have been found to targetCoagulation factor X . This is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, converting prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
If it acts similarly to compounds that target coagulation factor x, it may interact with this target to influence the coagulation cascade .
Biochemical Pathways
If it targets Coagulation factor X like similar compounds, it may affect the coagulation cascade, influencing the conversion of prothrombin to thrombin .
Result of Action
If it acts on Coagulation factor X, it may influence blood clotting processes .
属性
IUPAC Name |
5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFPZNLBKUWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。